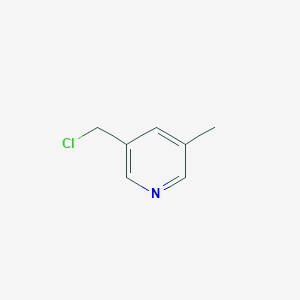

3-(Chloromethyl)-5-methylpyridine

概要

説明

3-(Chloromethyl)-5-methylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the third carbon and a methyl group (-CH3) attached to the fifth carbon of the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 5-methylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste. The product is then purified through distillation or crystallization techniques to achieve the desired purity.

化学反応の分析

Types of Reactions

3-(Chloromethyl)-5-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts, leading to the formation of piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperature conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogenation catalysts such as palladium on carbon or Raney nickel are used under high pressure and temperature.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of piperidine derivatives.

科学的研究の応用

Chemical Properties and Reactivity

Molecular Formula : C₇H₈ClN·HCl

Molecular Weight : 178.06 g/mol

Appearance : White to yellow powder

Solubility : Soluble in water

The compound features a pyridine ring substituted with both a chloromethyl group and a methyl group, which contributes to its reactivity and potential biological activity. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions that are crucial in organic synthesis.

Synthesis Applications

3-(Chloromethyl)-5-methylpyridine serves as an important intermediate in the synthesis of various organic compounds. Its applications can be categorized as follows:

- Pharmaceuticals : It is used in the development of drugs targeting neurological disorders and other therapeutic areas. The compound's reactivity allows it to form derivatives that may exhibit enhanced biological activities.

- Agrochemicals : Employed in the formulation of pesticides and herbicides, it enhances the efficacy of these agents, contributing to improved crop yield and protection against pests.

- Material Science : Incorporated into polymer formulations, it contributes to the development of advanced materials with enhanced properties such as thermal stability and chemical resistance.

- Organic Chemistry Research : As a versatile building block, it enables researchers to create complex molecules for various applications.

- Biochemical Applications : Utilized in designing probes and markers for biochemical assays, aiding in the detection and analysis of biological molecules.

Antimicrobial Properties

Research indicates that 3-CM-5-Mpy exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Streptococcus pneumoniae | 75 µM |

| Escherichia coli | 100 µM |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics, especially in light of rising antibiotic resistance.

Anti-inflammatory Properties

In addition to its antimicrobial activity, 3-CM-5-Mpy has shown potential anti-inflammatory effects. Studies have indicated that it may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various models.

The biological activity can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The chloromethyl group allows for nucleophilic attacks by biological molecules.

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.

- Receptor Binding : Preliminary studies suggest potential interactions with receptors involved in allergic responses.

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of 3-CM-5-Mpy against multiple bacterial strains revealed significant antibacterial activity using the agar-well diffusion method. The zones of inhibition were comparable to established antibiotics like tetracycline.

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with 3-CM-5-Mpy reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential use in managing inflammatory diseases.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological profile:

| Endpoint | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

These classifications indicate that while the compound has promising therapeutic applications, safety assessments are necessary before clinical use.

作用機序

The mechanism of action of 3-(Chloromethyl)-5-methylpyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological effects.

類似化合物との比較

Similar Compounds

3-(Chloromethyl)pyridine: Lacks the methyl group at the fifth position, leading to different reactivity and applications.

5-Methyl-2-chloropyridine: The chlorine atom is attached to the second carbon, resulting in different chemical properties.

3-Methyl-5-chloropyridine: The positions of the methyl and chloromethyl groups are reversed, affecting its reactivity and use.

Uniqueness

3-(Chloromethyl)-5-methylpyridine is unique due to the specific positioning of the chloromethyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

生物活性

3-(Chloromethyl)-5-methylpyridine (CMMP) is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₈ClN

- Molecular Weight : 155.60 g/mol

- CAS Number : 158876-83-6

The compound features a chloromethyl group attached to a pyridine ring, which contributes to its reactivity and biological interactions. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of CMMP is primarily attributed to its ability to interact with various molecular targets:

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This can lead to modulation or inhibition of enzymatic activities and receptor functions .

- Receptor Interaction : CMMP has been studied for its potential as an enzyme inhibitor and receptor modulator. It may influence signaling pathways by binding to specific receptors involved in various physiological processes.

Antimicrobial Properties

Research indicates that CMMP exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have shown that CMMP may possess anticancer properties. It has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. The compound's interaction with cellular targets involved in cancer progression suggests potential therapeutic applications in oncology .

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Enzyme Inhibition | Modulation of specific enzyme activities |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of CMMP against Staphylococcus aureus and Escherichia coli . The results indicated that CMMP exhibited significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In a preclinical study, CMMP was administered to mice with induced tumors. The results showed a marked reduction in tumor size compared to untreated controls, highlighting its potential as an anticancer agent. Further investigations into dosage optimization and mechanism elucidation are ongoing .

特性

IUPAC Name |

3-(chloromethyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZYVVUYEDSKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474853 | |

| Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158876-83-6 | |

| Record name | 3-(CHLOROMETHYL)-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(Chloromethyl)-5-methylpyridine in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in the synthesis of rupatadine []. Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria. While the provided research does not delve into the specific interactions of this compound with biological targets, its importance lies in its role as a building block for this pharmaceutical compound.

Q2: What is the novel synthesis method for this compound described in the research, and what are its advantages?

A2: The research article details a novel method for synthesizing this compound. This method involves reacting 3,5-dimethylpyridine with chlorine gas under UV irradiation in the presence of concentrated sulfuric acid []. The reaction mixture is then treated with water to achieve a weakly alkaline pH before being extracted with toluene. Finally, hydrogen chloride gas is introduced to the toluene layer to precipitate the product, which is then recrystallized to obtain pure this compound hydrochloride []. The authors propose that this method offers a cost-effective way to produce this compound on an industrial scale [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。